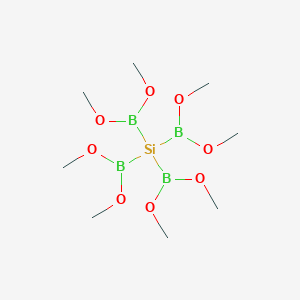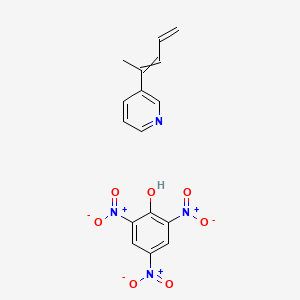![molecular formula C22H36N2O4 B14614559 Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- CAS No. 58774-71-3](/img/structure/B14614559.png)
Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- is a complex organic compound with the molecular formula C22H36N2O4 It is characterized by its unique structure, which includes two acetamide groups connected by a 1,2-phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- typically involves the reaction of 1,2-phenylenebis(oxy) with N,N-dipropylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the acetamide or phenylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized acetamide derivatives, while substitution reactions can yield a variety of substituted phenylene or acetamide compounds .
Scientific Research Applications
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound shares a similar structure but lacks the dipropyl groups.
N,N′-(1,2-phenylene)bis(2-((2-oxopropyl): Another related compound with a different substitution pattern.
Uniqueness
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
58774-71-3 |
|---|---|
Molecular Formula |
C22H36N2O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[2-[2-(dipropylamino)-2-oxoethoxy]phenoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H36N2O4/c1-5-13-23(14-6-2)21(25)17-27-19-11-9-10-12-20(19)28-18-22(26)24(15-7-3)16-8-4/h9-12H,5-8,13-18H2,1-4H3 |
InChI Key |
RTFZWFAHEJCZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)COC1=CC=CC=C1OCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)

![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
